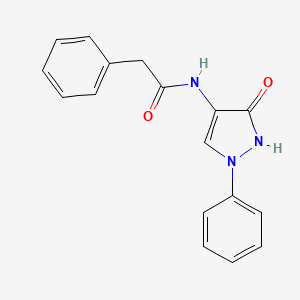

2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one

Description

Properties

IUPAC Name |

N-(5-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-16(11-13-7-3-1-4-8-13)18-15-12-20(19-17(15)22)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAVXWBYIKXSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CN(NC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90976028 | |

| Record name | N-(3-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60588-53-6 | |

| Record name | NSC74507 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-4-PHENYLACETAMIDO-3-PYRAZOLIN-5-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of β-Dicarbonyl Compounds with Phenylhydrazine

- Reagents: Ethyl acetoacetate or ethyl benzoylacetate with phenylhydrazine or substituted phenylhydrazines.

- Conditions: Reflux in methanol or acetic acid medium, often in the presence of sodium acetate as a catalyst.

- Procedure: The β-dicarbonyl compound reacts with phenylhydrazine at reflux temperature to form 3-methyl-1-phenylpyrazol-5-one or its derivatives. The reaction is monitored by thin-layer chromatography (TLC) and upon completion, the product is isolated by crystallization from ethanol or methanol.

- Yields: High yields reported, often >90%.

- Example: Reaction of 4-chlorophenylhydrazine hydrochloride with ethyl acetoacetate in acetic acid with sodium acetate yields 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-one with 95% yield.

| Step | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Ethyl acetoacetate + phenylhydrazine | Reflux in methanol or acetic acid, sodium acetate catalyst | 3-methyl-1-phenylpyrazol-5-one | 90-95 |

Introduction of Phenylacetamido Group at C-4 Position

The key functionalization step to obtain this compound is the acylation or amidation at the 4-position of the pyrazolin-5-one ring.

Acylation via Schotten–Baumann Reaction

- Reagents: 4-hydroxy or 4-hydroxymethylene pyrazolin-5-one derivatives reacted with phenylacetyl chloride.

- Conditions: Typically carried out in aqueous alkaline medium (NaOH) to facilitate nucleophilic substitution.

- Procedure: The 4-hydroxymethylene pyrazolin-5-one intermediate is treated with phenylacetyl chloride under Schotten–Baumann conditions to afford the 4-phenylacetamido derivative.

- Yields: Moderate to good yields (70-90%).

- Notes: This method allows direct introduction of the phenylacetamido group with control over regioselectivity.

Amidation from Acid Chloride Intermediates

- Reagents: Acid chlorides derived from pyrazolone carboxylic acids reacted with phenylacetamide or amines.

- Conditions: Acid chlorides are prepared by treatment of pyrazolone carboxylic acids with thionyl chloride, then reacted with phenylacetamide in the presence of a base.

- Yields: High yields reported.

- Advantages: Provides a clean and efficient route to amide derivatives.

Alternative Synthetic Routes and Cascade Reactions

Recent advances include catalyst-free one-pot cascade reactions and multicomponent reactions (MCRs) that can streamline the synthesis of pyrazoline derivatives with diverse substitutions.

Catalyst-Free One-Pot Post-Ugi Cascade Methodology

- Description: Utilizes Ugi multicomponent reactions followed by intramolecular cyclization to form pyrazole derivatives.

- Advantages: Mild conditions, no catalyst required, environmentally friendly, and suitable for gram-scale synthesis.

- Applicability: Can be adapted to synthesize pyrazolin-5-one derivatives with various substituents, potentially including phenylacetamido groups by appropriate choice of starting materials.

- Yield and Efficiency: Good overall yields and structural diversity.

- Reference:

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Characterization: Products are typically characterized by melting point determination, IR spectroscopy (notably C=O stretch around 1680-1730 cm⁻¹), ¹H-NMR (aromatic and methyl protons), and mass spectrometry confirming molecular weights.

- Yields: High yields and purity are achievable by recrystallization from ethanol or methanol.

- Reaction Monitoring: TLC is commonly used to monitor reaction progress.

- Optimization: Reaction times vary from several hours to overnight reflux depending on the method and scale.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phenylacetamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.

Major Products

Oxidation: Pyrazolone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazolinone derivatives.

Scientific Research Applications

Anticancer Applications

Recent research has highlighted the potential of 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one and its derivatives in cancer treatment. The compound exhibits cytotoxic effects against various cancer cell lines, making it a promising candidate for drug development.

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of several pyrazole derivatives, including this compound, against colorectal cancer cell lines HCT116 and SW620. The lead compound demonstrated an IC50 value of 1.3 µM for HCT116 and 1.8 µM for SW620, indicating potent anti-cancer activity. The mechanism involved cell cycle arrest in the G2/M phase, leading to inhibited proliferation and increased apoptosis in treated cells .

Data Table: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT116 | 1.3 | G2/M phase arrest |

| This compound | SW620 | 1.8 | G2/M phase arrest |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, showing effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of synthesized pyrazole derivatives, compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. Molecular docking simulations suggested that these compounds effectively bind to the active site of tyrosyl-tRNA synthetase, which is crucial for bacterial protein synthesis .

Data Table: Antimicrobial Activity Results

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Phenyl derivatives | Staphylococcus aureus | 8 µg/mL |

| 2-Phenyl derivatives | Escherichia coli | 16 µg/mL |

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, the compound's structure allows it to modulate signaling pathways involved in cell proliferation and apoptosis.

Molecular Modeling Studies

Molecular modeling studies have indicated that the pyrazole nucleus facilitates interactions with target receptors, influencing their activity. These findings suggest that modifications to the phenyl groups can enhance or reduce biological activity, pointing towards structure–activity relationship (SAR) considerations in future drug design .

Mechanism of Action

The mechanism of action of 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and modulating signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity :

- MCI-186 (3-methyl-1-phenyl substitution) demonstrates potent anti-ischemic effects via OH· radical scavenging (40.2% inhibition at 2.4 mM) and lipid peroxidation inhibition (IC₅₀ = 15.0 μM in brain homogenates) . Its methyl group may enhance membrane permeability, while the phenyl group stabilizes the radical-scavenging mechanism.

- In contrast, This compound features bulkier substituents (phenylacetamido), which could improve target binding specificity but reduce bioavailability due to increased molecular weight and lipophilicity.

Mechanistic Differences :

- MCI-186 inhibits the arachidonate (AA) cascade, specifically lipoxygenase-mediated leukotriene synthesis, reducing post-ischemic edema (e.g., 3 mg/kg i.v. dose decreased cortical infarction by 60%) .

- The phenylacetamido group in the target compound may confer unique interactions with enzymes or receptors, though experimental validation is lacking.

Industrial vs. Pharmacological Utility: Simpler analogs like 4-Methyl-2-pyrazolin-5-one are primarily used in chemical synthesis , whereas halogenated derivatives (e.g., trifluoroacetyl-substituted pyrazolinones) serve as ligands in catalysis .

Biological Activity

2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one is a compound belonging to the pyrazolone class, known for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in anti-inflammatory and antimicrobial applications. The unique structural features of this compound contribute to its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 293.328 g/mol. Its structure includes a pyrazolone core with phenyl and phenylacetamido substituents, enhancing its stability and reactivity.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 293.328 g/mol |

| Functional Groups | Pyrazolone, Amide |

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The reaction conditions must be optimized to achieve high yields and purity.

Antimicrobial Activity

Research has shown that compounds related to pyrazolones exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial enzymes or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazolone derivatives, including this compound. The results demonstrated that this compound showed notable inhibition against Bacillus subtilis and Pseudomonas aeruginosa, comparable to standard antibiotics like chloramphenicol .

Anti-inflammatory Activity

Pyrazolone derivatives are also recognized for their anti-inflammatory properties. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Research Findings

In vitro assays have indicated that this compound can significantly reduce pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and its biological targets. These studies provide insights into the compound's affinity for specific enzymes involved in inflammation and microbial growth.

Docking Results

The docking analysis revealed that the compound fits well into the active site of target enzymes, indicating a strong potential for therapeutic application . Binding affinities were calculated, showing favorable interactions that support its biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one, and how can reaction conditions be optimized?

- Methodological Answer : Pyrazolinone derivatives are typically synthesized via condensation of hydrazines with β-keto esters or amides. For this compound, a two-step approach is recommended:

- Step 1: React phenylacetic acid with hydrazine to form the pyrazolinone core.

- Step 2: Introduce the acetamido group via nucleophilic substitution under alkaline conditions.

Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove unreacted phenylacetic acid . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3).

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substitution patterns. The phenylacetamido group will show distinct aromatic protons (δ 7.2–7.5 ppm) and a carbonyl signal (δ ~170 ppm).

- IR : Validate the amide bond (N–H stretch ~3300 cm, C=O ~1650 cm) and pyrazolinone ring (C=N ~1600 cm).

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H] ~348.4 g/mol). Cross-reference with databases like PubChem for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazolinone derivatives, including this compound?

- Methodological Answer : Contradictions often arise from impurities or stereochemical variations.

- Purity Analysis : Use HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) to detect impurities. Compare retention times with reference standards (e.g., Imp. B in ).

- Stereochemical Control : Employ chiral chromatography (e.g., Chiralpak AD-H) to isolate enantiomers, as biological activity may differ significantly between stereoisomers .

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple labs using standardized buffer systems (e.g., ammonium acetate pH 6.5 as in ).

Q. What strategies are recommended for analyzing the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In Vitro Microsomal Assay : Incubate the compound with liver microsomes (human/rat) at 37°C. Use LC-MS/MS to quantify parent compound degradation over time.

- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to detect hydroxylated or deacetylated metabolites.

- Data Normalization : Include control compounds (e.g., verapamil) to account for inter-experimental variability .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves and safety goggles due to potential skin/eye irritation (analogous to 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one in ).

- Storage : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent oxidation.

- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow EPA guidelines for amide-containing compounds .

Data Reproducibility

Q. How can researchers ensure reproducibility in pharmacological assays involving this compound?

- Methodological Answer :

- Standardized Buffers : Prepare assay buffers (e.g., 15.4 g/L ammonium acetate, pH 6.5) with rigorous pH calibration (±0.05 units) to minimize variability .

- Batch Testing : Synthesize the compound in a single batch to avoid lot-to-lot variations.

- Positive Controls : Include reference inhibitors (e.g., sildenafil derivatives as in ) to validate assay sensitivity across experiments.

Analytical Challenges

Q. What advanced techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

- UPLC-MS/MS : Use a BEH C18 column (1.7 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile. Detect impurities at sub-ppm levels.

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV 254 nm), and acidic/alkaline conditions to identify degradation products.

- Quantitative NMR (qNMR) : Use deuterated DMSO as a solvent and 1,3,5-trimethoxybenzene as an internal standard for impurity quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.